molecular formula C23H22N6O3S2 B2934270 N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105218-65-2

N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2934270
CAS RN: 1105218-65-2
M. Wt: 494.59
InChI Key: FITIWEUXBBRZAI-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H22N6O3S2 and its molecular weight is 494.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the potential of compounds incorporating thiadiazole, thiophene, and other heterocyclic moieties for antimicrobial applications. The synthesis of various heterocycles, including pyrrole, pyridine, coumarin, and thiazole derivatives, has been explored for their insecticidal and antimicrobial effects against various pathogens, showcasing the versatility of such compounds in addressing agricultural and medical concerns (Fadda et al., 2017). Moreover, the exploration of N-benzyl substituted acetamide derivatives highlights the synthesis strategies aimed at enhancing antimicrobial efficacy, focusing on the structural modifications that can improve activity against resistant strains (Fallah-Tafti et al., 2011).

Antioxidant and Anti-inflammatory Activities

The development of acetamido pyrrolyl azoles and their evaluation for antimicrobial and anti-inflammatory activities indicate the potential of these compounds in therapeutic applications. Notably, some derivatives have shown promising antibacterial and antifungal activities, alongside significant anti-inflammatory effects, suggesting their utility in treating infections and inflammation (Sowmya et al., 2017). This reflects the broader trend of integrating heterocyclic compounds into the design of multi-functional drugs that can address complex health issues.

Antimalarial and Potential Antiviral Activities

The investigation of sulfonamide derivatives for their antimalarial properties has been extended to explore potential efficacy against COVID-19. This research underscores the versatility of heterocyclic compounds in being repurposed for emerging global health threats, highlighting the importance of structural diversity in drug discovery (Fahim & Ismael, 2021).

Kinase Inhibition and Anticancer Activity

The exploration of thiazolyl N-benzyl-substituted acetamide derivatives as Src kinase inhibitors and their evaluation for anticancer activities demonstrate the potential of these compounds in oncology. The selective inhibition of kinase activity, particularly in resistant strains of bacteria and cancer cells, showcases the strategic approach to targeting specific molecular pathways for therapeutic benefits (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3S2/c1-14(30)24-15-6-4-7-16(12-15)25-18(31)13-29-22(32)20-21(19(27-29)17-8-5-11-33-17)34-23(26-20)28-9-2-3-10-28/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITIWEUXBBRZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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